molecular formula C12H17N3O5 B1330268 N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide CAS No. 63203-45-2

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide

Cat. No. B1330268
CAS RN: 63203-45-2
M. Wt: 283.28 g/mol
InChI Key: UXECEMOPVFIRRG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide is C12H17N3O5 . The molecular weight is 283.28000 . Further details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

The density of N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide is 1.242g/cm3 . The boiling point is 476ºC at 760 mmHg . The melting point is not available . The flash point is 241.7ºC .

Scientific Research Applications

Antifungal and Antimicrobial Activities

  • N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide derivatives demonstrate significant antifungal activity. For instance, certain derivatives have shown strong inhibition against phytopathogenic fungi and common yeast, indicating their potential as antifungal agents (Ienascu et al., 2018).
  • Additionally, some benzamide derivatives exhibit antibacterial properties. For example, novel benzocaine hydrazide derivatives, which share structural similarities with N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide, have been evaluated for in vitro antibacterial activity against various bacterial strains, showing their potential in antimicrobial applications (Han et al., 2017).

Anticancer Potential

  • Certain derivatives of N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide have been studied for their anticancer properties. For instance, novel 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives were evaluated for antitumor activity against cancer stem cells, showing promising results in inhibiting tumor growth in certain cancer cell lines (Bhat et al., 2016).
  • Similarly, other studies have synthesized and tested N-(Pyridin-3-yl)benzamide derivatives, which have shown moderate to good anticancer activity against various human cancer cell lines (Mohan et al., 2021).

Synthesis and Characterization

  • The synthesis and characterization of benzamide derivatives, including those similar to N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide, are critical in understanding their potential applications. Studies often involve the use of advanced spectroscopic methods for structural determination, which is vital for their application in various fields (Zhou Weiqun et al., 2005).

Antioxidant Properties

  • Some derivatives of N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide exhibit antioxidant properties. For instance, a study on thiazole derivatives starting from 3,4,5-trimethoxy benzaldehyde thiosemicarbazone showed potent antioxidant activity, which is crucial for potential therapeutic applications (Jaishree et al., 2012).

properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5/c1-18-8-4-7(5-9(19-2)11(8)20-3)12(17)14-6-10(16)15-13/h4-5H,6,13H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXECEMOPVFIRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284800
Record name NSC39074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide

CAS RN

63203-45-2
Record name NSC39074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC39074
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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